molecular formula C11H12N2O3S B8314668 4-[(3-Hydroxy-1-pyrrolidinyl)sulfonyl]benzonitrile

4-[(3-Hydroxy-1-pyrrolidinyl)sulfonyl]benzonitrile

Cat. No.: B8314668
M. Wt: 252.29 g/mol
InChI Key: GEWLVYVDZTYPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Hydroxy-1-pyrrolidinyl)sulfonyl]benzonitrile is a useful research compound. Its molecular formula is C11H12N2O3S and its molecular weight is 252.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)sulfonylbenzonitrile

InChI

InChI=1S/C11H12N2O3S/c12-7-9-1-3-11(4-2-9)17(15,16)13-6-5-10(14)8-13/h1-4,10,14H,5-6,8H2

InChI Key

GEWLVYVDZTYPOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-hydroxypyrrolidine (12 g, 0.14 mol), DCM (300 ml) and 1N aqueous sodium carbonate solution (200 ml) were charged to a flask and cooled to <10° C. A solution of 4-cyanobenzenesulfonyl chloride (26.8 g, 0.133 mol) in DCM (100 ml) was added drop-wise, maintaining the temperature below 10° C. (typically addition takes 40-50 min). Cooling was removed and stirring at room temperature continued for 2 h. The layers were separated, the organic layer was washed with water (2×100 ml) and concentrated in vacuo to approximately 100 ml. Hexane (about 300 ml) was added to initialise crystallisation. The precipitate was aged at 0-5° C. for 10-30 min, filtered and washed with hexane (2×100 ml) to yield 30.3 g (86%) of sulfonamide 4-[(3-hydroxy-1-pyrrolidinyl)sulfonyl]benzonitrile 23a as white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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